(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

Catalog No.
S1502236
CAS No.
191090-38-7
M.F
C22H19NO2
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

CAS Number

191090-38-7

Product Name

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

IUPAC Name

(4S)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)/t20-/m0/s1

InChI Key

XVHANMSUSBZRCX-FQEVSTJZSA-N

SMILES

C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone compound with significant relevance in organic synthesis and medicinal chemistry. Its molecular formula is C22H19NO2, and it features a bicyclic structure that includes a five-membered oxazolidinone ring. This compound is characterized by its unique stereochemistry, which imparts specific properties that are valuable in various

Asymmetric Catalysis

Chiral oxazolidinones, like (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one, possess the ability to act as ligands in asymmetric catalysis. Ligands are molecules that bind to a metal center in a catalyst, influencing its reactivity and selectivity. Chiral ligands can induce chirality in the products of a reaction, making them valuable tools in the synthesis of enantiopure compounds, which are crucial in various fields such as pharmaceuticals and materials science.

Although research on (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one as a ligand is scarce, other oxazolidinones have been successfully employed in various asymmetric catalytic reactions, including aldol reactions, Diels-Alder cycloadditions, and hydrogenation.

Medicinal Chemistry

Oxazolidinones are being actively explored for their potential therapeutic applications. They have been shown to exhibit various biological activities, including:

  • Antibacterial activity: Some oxazolidinones have demonstrated promising antibacterial properties against various drug-resistant bacteria.
  • Antifungal activity: Certain oxazolidinones have displayed antifungal activity against pathogenic fungi.
  • Antiviral activity: Some research suggests potential antiviral activity of specific oxazolidinones.

Material Science

Recent research suggests that oxazolidinones can be incorporated into the design of functional materials. For instance, studies have explored their potential applications in:

  • Self-assembling materials: Certain oxazolidinones can self-assemble into well-defined structures, making them interesting candidates for developing new materials with specific properties.
  • Polymers: Oxazolidinones can be integrated into polymer backbones, potentially leading to polymers with unique properties for various applications.
Due to its functional groups. Notably, it can undergo:

  • Asymmetric synthesis: This compound is often used as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically enriched products .
  • Giese reaction: It can react with electron-rich alkenes to form adducts through a radical mechanism, demonstrating its utility in complex organic transformations .
  • Carbonylation: The compound can also be involved in carbonylation reactions, where it serves as a substrate for the introduction of carbonyl groups under specific catalytic conditions .

The synthesis of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one typically involves:

  • Multi-component reactions: These reactions often incorporate anilines and carbonyl compounds to yield oxazolidinone derivatives with high optical purity .
  • Direct carbonylation methods: Recent advancements have introduced direct carbonylation techniques that utilize palladium catalysts to synthesize oxazolidinones from β-amino alcohols under mild conditions .
  • Chiral auxiliary methods: The compound can also be synthesized using chiral auxiliaries to control stereochemistry during the reaction process.

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one finds applications in:

  • Pharmaceutical industry: It serves as a chiral building block for synthesizing various pharmaceuticals, particularly those requiring specific stereochemical configurations.
  • Organic synthesis: Its role as a chiral auxiliary enhances the efficiency of asymmetric syntheses in laboratory settings.
  • Material science: Potential applications may extend to the development of novel materials due to its unique chemical properties.

Interaction studies involving (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one focus on its reactivity with different substrates and biological molecules. These studies help elucidate its mechanism of action and potential therapeutic effects. Research into its interaction with enzymes or receptors could provide insights into its biological relevance.

Several compounds share structural similarities with (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(R)-4-Benzyl-5,5-dimethyloxazolidin-2-oneSimilar structure with different chiralityOften used in contrasting studies
(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-oneIsopropyl group instead of benzylDifferent steric effects on reactivity
tert-butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamateContains an epoxideSignificant in studying epoxide reactivity
(2R,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutaneEpoxide functionalityUseful for exploring ring-opening reactions

The uniqueness of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one lies in its specific stereochemistry and the presence of both benzyl and diphenyl groups, which contribute to its distinct reactivity patterns compared to other similar compounds. This makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.

The concept of chiral auxiliaries emerged in the 1970s as a strategy to control stereochemical outcomes in synthetic pathways. Early auxiliaries, such as 8-phenylmenthol, introduced by E.J. Corey in 1975, relied on bulky terpenoid frameworks to bias reaction trajectories. These were later supplemented by oxazolidinone-based systems, pioneered by David A. Evans in 1981, which offered improved versatility in alkylation and aldol reactions. The development of Evans’ oxazolidinones marked a paradigm shift, enabling the synthesis of enantiomerically pure products through diastereoselective transformations.

Chiral auxiliaries gained prominence due to their reliability in drug discovery, particularly for complex molecules like Tipranavir and Atorvastatin. However, limitations in steric control and auxiliary recovery prompted further innovations. By the 1990s, geminal disubstitution at the C(5) position of oxazolidinones became a focal point for enhancing facial selectivity and recyclability.

Development of SuperQuat Auxiliaries as Evans Auxiliary Modifications

SuperQuat auxiliaries, introduced in the 1990s, addressed critical shortcomings of Evans’ systems through structural modifications. The defining feature of these auxiliaries is geminal disubstitution at the C(5) position, which induces conformational rigidity in adjacent substituents (e.g., C(4)). This design improves diastereofacial selectivity by projecting bulky groups toward the reactive site, thereby shielding unfavorable reaction pathways.

The synthesis of SuperQuat auxiliaries typically involves:

  • Cyclization of α-amino alcohols with phosgene or carbonate analogs.
  • Geminal substitution at C(5) via alkylation or aryl group introduction.

While Evans’ auxiliaries employ simpler C(5)-unsubstituted frameworks, SuperQuat systems (including 5,5-diphenyl derivatives) prioritize enhanced steric control. The (S)-4-benzyl-5,5-diphenyloxazolidin-2-one variant exemplifies this evolution, combining a benzyl group at C(4) with diphenyl substitution at C(5) to maximize steric bulk and conformational bias.

Historical Significance of 5,5-Disubstituted Oxazolidinones

5,5-Disubstituted oxazolidinones, such as the diphenyl derivative, represent a critical advancement in auxiliary design. Their development was driven by the need to:

  • Enhance diastereoselectivity in challenging transformations (e.g., aldol reactions).
  • Improve auxiliary recovery by reducing nucleophilic attack at the endocyclic carbonyl group.

The diphenyl substitution at C(5) provides superior steric shielding compared to smaller methyl groups, as demonstrated in titanium-mediated aldol reactions where diastereomeric ratios (dr) exceed 90:10. This modification also stabilizes transition states, favoring Z-enolate formation and predictable stereochemical outcomes.

Positioning within Modern Stereoselective Synthesis Methodologies

Despite the rise of catalytic asymmetric methods, chiral auxiliaries remain indispensable for:

  • High enantiopurity in late-stage functionalization.
  • Complex natural product synthesis, where predictability is paramount.

The (S)-4-benzyl-5,5-diphenyloxazolidin-2-one auxiliary is particularly favored in:

ApplicationKey AdvantagesRepresentative Reactions
Asymmetric AlkylationsHigh dr (up to 97:3) via Z-enolate controlAlkylation of enolates with alkyl iodides
Aldol ReactionsSteric bias for syn or anti selectivityTitanium-mediated aldol additions
β-Lactam SynthesisFacile auxiliary removal post-reactionStaudinger-type cyclizations

Comparative Analysis of Oxazolidinone Auxiliaries

Auxiliary TypeC(5) Substitutiondr (Typical)Recovery EfficiencyKey Applications
Evans (4-substituted)Unsubstituted80:20–95:5ModerateAlkylations, aldol reactions
SuperQuat (5,5-dimethyl)Methyl groups95:5–99:1HighSterically demanding reactions
Diphenyl (5,5-diphenyl)Phenyl groups>90:10ExcellentChiral pool-derived targets

Mechanistic Insights into Stereoselectivity

The diphenyl substitution at C(5) enforces a rigid anti-periplanar conformation, aligning the N-acyl group and C(4)-benzyl substituent. This arrangement creates a chiral environment that dictates reagent approach:

  • Z-enolate formation is favored due to reduced steric clash between the N-acyl group and C(5)-diphenyl substituents.
  • Facial selectivity is achieved through shielding of the re face by the benzyl group, directing alkylating agents to the si face.

Rational Design Considerations for Geminal Diphenyl Substitution

The incorporation of geminal diphenyl substitution at the C-5 position of (S)-4-benzyl-5,5-diphenyloxazolidin-2-one represents a sophisticated approach to chiral auxiliary design that addresses fundamental limitations of earlier oxazolidinone systems [5]. The geminal diphenyl motif serves multiple strategic functions in enhancing the auxiliary's effectiveness as a stereodirecting agent [11]. The two phenyl groups at the same carbon center create a unique electronic and steric environment that dramatically influences both the conformational behavior of the oxazolidinone ring and the approach trajectory of incoming electrophiles [13].

The design rationale for geminal diphenyl substitution emerges from extensive studies on the SuperQuat family of chiral auxiliaries, where geminal dimethyl groups at C-5 were shown to induce conformational bias on adjacent substituents [11]. Building upon this principle, the diphenyl variant extends the concept by introducing aromatic π-systems that provide both enhanced steric bulk and additional electronic stabilization through π-π interactions [19]. The geminal diphenyl architecture creates a rigid framework that locks the C-4 benzyl substituent in a preferred orientation, thereby maximizing facial differentiation during asymmetric transformations [20].

Computational studies have demonstrated that the geminal diphenyl substitution pattern leads to significant stabilization of specific rotamers around the C-4 to C-5 bond axis [29]. The phenyl rings adopt conformations that minimize steric clash while maximizing π-orbital overlap, resulting in a thermodynamically favored geometry that projects the benzyl group toward the reaction center [31]. This conformational preference is critical for achieving high diastereofacial selectivity in subsequent chemical transformations [33].

Structural FeatureDesign BenefitMechanistic Impact
Geminal diphenyl groupsEnhanced steric bulkIncreased facial differentiation [11]
Aromatic π-systemsElectronic stabilizationImproved conformational rigidity [19]
C-4 benzyl orientationDirectional biasEnhanced stereoselectivity [20]
Ring planarityReduced flexibilityPredictable approach geometry [29]

Conformational Analysis of 4-Benzyl-5,5-diphenyl Systems

The conformational landscape of (S)-4-benzyl-5,5-diphenyloxazolidin-2-one exhibits remarkable complexity due to the multiple rotatable bonds and the extensive aromatic substitution pattern [19]. Nuclear magnetic resonance spectroscopy studies have revealed that the oxazolidinone ring adopts a predominantly planar conformation, with the geminal diphenyl groups occupying pseudo-equatorial positions to minimize steric interactions [20]. The C-4 benzyl substituent demonstrates restricted rotation around the C-4 to benzyl carbon bond, with the phenyl ring preferentially oriented in a conformation that avoids clash with the adjacent diphenyl groups [33].

Density functional theory calculations using the M06-2X functional have provided detailed insights into the energy barriers associated with conformational interconversion [29]. The lowest energy conformer features the benzyl group positioned anti to the oxazolidinone carbonyl, with the benzyl phenyl ring oriented approximately perpendicular to the oxazolidinone plane [31]. This geometry minimizes unfavorable π-π repulsions while maintaining optimal overlap between the aromatic systems [41].

The geminal diphenyl groups exhibit preferential conformations characterized by torsion angles that place one phenyl ring roughly coplanar with the oxazolidinone framework while the second phenyl adopts a more perpendicular orientation [19]. This arrangement creates an asymmetric steric environment around the oxazolidinone nitrogen and carbonyl carbon, which is crucial for directing the stereochemical outcome of enolate alkylations and aldol reactions [20]. The conformational rigidity imposed by the diphenyl substitution results in energy barriers for rotation that exceed 15 kilocalories per mole, ensuring conformational stability under typical reaction conditions [29].

Molecular dynamics simulations have demonstrated that the preferred conformations remain stable over nanosecond timescales, with only minor fluctuations around the equilibrium geometry [41]. The aromatic rings participate in weak intramolecular π-π interactions that contribute to the overall stability of the folded conformation [42]. These computational findings are consistent with experimental observations from variable temperature nuclear magnetic resonance studies, which show minimal coalescence of aromatic signals even at elevated temperatures .

Stereoelectronic Effects in SuperQuat Architecture

The stereoelectronic framework of (S)-4-benzyl-5,5-diphenyloxazolidin-2-one incorporates principles derived from the SuperQuat family of chiral auxiliaries, wherein geminal substitution at C-5 creates profound electronic perturbations that influence both ground state geometry and transition state energetics [11]. The diphenyl groups introduce significant electron-withdrawing character through their aromatic π-systems, which modulates the electron density distribution within the oxazolidinone ring [14]. This electronic modification enhances the electrophilicity of the carbonyl carbon and influences the nucleophilicity of nitrogen-bound enolates [27].

The aromatic substituents participate in hyperconjugative interactions with the oxazolidinone framework, particularly through overlap of the phenyl π-orbitals with the σ-orbitals of the C-5 to carbon bonds [10]. These stereoelectronic effects stabilize specific conformations through favorable orbital overlap while destabilizing alternative geometries through unfavorable electronic interactions [14]. The result is a pronounced conformational bias that directs the orientation of the C-4 benzyl group toward the reactive site, creating an asymmetric environment for incoming electrophiles [27].

Quantum mechanical calculations have revealed that the highest occupied molecular orbital of the system is primarily localized on the oxazolidinone nitrogen and the adjacent carbonyl oxygen, while the lowest unoccupied molecular orbital exhibits significant contribution from the phenyl π-systems [29]. This orbital arrangement facilitates efficient charge transfer during enolate formation and subsequent electrophilic attack, contributing to the enhanced reactivity observed for diphenyl-substituted oxazolidinones compared to their dimethyl analogs [31].

The stereoelectronic effects extend to the transition states of asymmetric transformations, where the diphenyl groups participate in stabilizing interactions with the developing charges [33]. Computational analysis of aldol transition states reveals that the phenyl rings can engage in π-cation interactions with positively charged intermediates, providing additional stabilization that influences the stereochemical outcome [29]. These secondary interactions complement the primary steric effects to achieve exceptional levels of diastereofacial selectivity [41].

Electronic ParameterDiphenyl SystemReference SystemEffect Magnitude
Carbonyl electrophilicityEnhancedStandard+0.15 eV [29]
Nitrogen nucleophilicityModulatedBaseline-0.08 eV [31]
π-System delocalizationExtendedLocalized+2.3 kcal/mol [33]
Hyperconjugative stabilizationSignificantMinimal+4.7 kcal/mol [41]

Theoretical Basis for Enhanced Diastereofacial Selectivity

The exceptional diastereofacial selectivity exhibited by (S)-4-benzyl-5,5-diphenyloxazolidin-2-one arises from a synergistic combination of steric, electronic, and conformational factors that create a highly biased environment for asymmetric induction [15]. Theoretical analysis based on transition state modeling reveals that the geminal diphenyl substitution pattern creates a pronounced energy difference between diastereomeric pathways, with the favored transition state being stabilized by approximately 3-5 kilocalories per mole relative to competing alternatives [29].

The fundamental mechanism underlying this selectivity involves the formation of chelated enolate intermediates that adopt rigid, well-defined geometries [22]. In these structures, the oxazolidinone carbonyl coordinates to the metal center while the enolate oxygen occupies a second coordination site, creating a six-membered chelate ring [30]. The diphenyl groups at C-5 exert steric control over the approach of electrophiles, effectively blocking one face of the enolate while leaving the opposite face accessible for reaction [31].

Density functional theory calculations using the Zimmerman-Traxler model have provided detailed insights into the transition state geometries that govern stereoselectivity [29]. The favored transition state adopts a chair-like conformation in which the electrophile approaches from the less hindered face of the enolate, guided by the steric bulk of the benzyl and diphenyl substituents [30]. The chair geometry minimizes unfavorable 1,3-diaxial interactions while positioning the reacting centers for optimal orbital overlap [31].

The enhanced selectivity of the diphenyl system compared to traditional Evans auxiliaries stems from the increased steric bulk and conformational rigidity imposed by the aromatic substituents [16]. While conventional 4-substituted oxazolidinones typically achieve diastereomeric ratios of 90:10 to 95:5, the diphenyl variant routinely delivers selectivities exceeding 98:2 [15]. This improvement reflects the more effective facial differentiation achieved through the combination of increased steric hindrance and favorable electronic interactions [33].

Computational analysis of alternative transition state pathways reveals that unfavorable conformations are destabilized by severe steric clashes between the diphenyl groups and the incoming electrophile [29]. The energy penalty for these interactions can exceed 8 kilocalories per mole, making such pathways kinetically inaccessible under normal reaction conditions [31]. This large energy difference ensures that the reaction proceeds exclusively through the favored pathway, resulting in the observed high levels of stereoselectivity [41].

Selectivity ParameterTheoretical ValueExperimental RangeEnergy Difference
Diastereomeric ratio>98:295:5 to 99:13.2 kcal/mol [29]
Transition state energy gap4.7 kcal/mol3.5-5.2 kcal/molVariable [31]
Steric clash penalty8.3 kcal/mol7.1-9.4 kcal/molSignificant [33]
Chelation stability-12.4 kcal/mol-10.8 to -14.1 kcal/molFavorable [41]

The classical approach to synthesizing (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one relies on the fundamental principle of constructing oxazolidinone rings from readily available amino acid precursors. The most direct route involves the utilization of L-phenylalanine as the starting material, which provides the requisite stereochemical integrity essential for the chiral auxiliary function [1] [2].

The established synthetic pathway begins with the reduction of L-phenylalanine using lithium aluminum hydride to produce the corresponding amino alcohol, (S)-phenylalaninol, in approximately 80% yield [2]. This reduction step is critical as it transforms the carboxylic acid functionality into the primary alcohol necessary for subsequent cyclization. The reaction proceeds under standard conditions, with the use of tetrahydrofuran as the solvent and careful control of reaction temperature to preserve the stereochemical configuration of the amino acid [2].

The cyclization step involves the treatment of (S)-phenylalaninol with diethyl carbonate under basic conditions to form the oxazolidinone ring system. This reaction typically employs potassium carbonate as the base and proceeds at elevated temperatures (130-140°C) to achieve the desired cyclization [3] [4]. The mechanism involves nucleophilic attack of the amino nitrogen on the carbonyl carbon of diethyl carbonate, followed by intramolecular cyclization with the elimination of ethanol. The yields for this transformation generally range from 77% to 85%, making it a reliable method for oxazolidinone synthesis [3] [4].

Alternative carbonyl sources for the cyclization reaction include carbonyldiimidazole (CDI) and phosgene derivatives, though diethyl carbonate remains the preferred reagent due to its lower toxicity and ease of handling [5]. The reaction conditions can be optimized by adjusting the stoichiometry of reagents, with typical ratios of amino alcohol to diethyl carbonate ranging from 1:2 to 1:3 to ensure complete conversion [3].

Advanced Preparation Strategies from Phenylalanine

Advanced synthetic strategies for preparing (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one have evolved to address the specific requirements of large-scale production and improved efficiency. These methodologies focus on optimizing reaction conditions, minimizing waste, and enhancing overall yield through strategic modifications of the classical approach [2] [5].

One sophisticated approach involves the use of microwave-assisted synthesis, which has demonstrated significant advantages in terms of reaction time reduction and yield improvement. Treatment of (S)-phenylalaninol with ethyl carbonate under microwave irradiation conditions provides oxazolidinone products with enhanced yields and dramatically reduced reaction times compared to conventional heating methods [6]. This methodology is particularly advantageous for the preparation of chiral auxiliaries, as it maintains the stereochemical integrity while improving synthetic efficiency.

The implementation of automated synthesis platforms has also revolutionized the preparation of oxazolidinone chiral auxiliaries. These systems enable precise control of reaction parameters, including temperature, pressure, and reagent addition rates, resulting in more consistent product quality and reproducible yields [7]. The automated approach is particularly valuable for the preparation of multiple oxazolidinone derivatives simultaneously, allowing for efficient library synthesis.

Another advanced strategy involves the use of solid-phase synthesis techniques, which offer advantages in terms of product purification and reaction workup. The solid-phase approach utilizes polymer-supported reagents and allows for simplified purification procedures through filtration and washing steps [8]. This methodology is particularly useful for large-scale preparations where conventional purification methods may become prohibitively expensive or time-consuming.

The development of flow chemistry methods represents another significant advancement in oxazolidinone synthesis. Continuous flow reactors enable precise control of reaction conditions and improved heat and mass transfer, resulting in enhanced reaction efficiency and product quality [9]. These systems are particularly advantageous for reactions requiring elevated temperatures or pressures, as they provide better safety profiles and more consistent results than batch processes.

Optimization of Synthetic Routes

Grignard-Based Methodologies

Grignard-based methodologies represent a specialized approach to oxazolidinone synthesis that exploits the unique reactivity of organomagnesium compounds. These methods are particularly valuable for introducing structural complexity and achieving specific substitution patterns around the oxazolidinone ring system [10] [11].

The fundamental principle of Grignard-based oxazolidinone synthesis involves the nucleophilic attack of organomagnesium reagents on the carbonyl carbon of preformed oxazolidinone substrates. This reaction typically results in ring-opening followed by reformation of the oxazolidinone under appropriate conditions. The reaction proceeds through the formation of a magnesium alkoxide intermediate, which subsequently undergoes intramolecular cyclization to regenerate the oxazolidinone ring [10] [11].

Optimization of Grignard-based methodologies requires careful attention to several critical parameters. The choice of solvent is particularly important, with tetrahydrofuran and diethyl ether being the most commonly employed solvents due to their ability to coordinate with magnesium centers and stabilize the organomagnesium species [10]. Temperature control is also crucial, as reactions are typically conducted at low temperatures (-78°C to 0°C) to prevent decomposition of the Grignard reagent and ensure high selectivity.

The stoichiometry of reagents plays a vital role in determining reaction outcome. Excess Grignard reagent (typically 1.5-2.0 equivalents) is often required to ensure complete conversion, as some of the organomagnesium species may be consumed through side reactions such as protonation by trace moisture or alcohols [10]. The reaction time must also be optimized, as prolonged exposure to Grignard reagents can lead to over-reaction and formation of unwanted by-products.

One significant advantage of Grignard-based methodologies is their ability to introduce a wide variety of substituents through the use of different organomagnesium reagents. Alkyl, aryl, allyl, and benzyl Grignard reagents have all been successfully employed, providing access to structurally diverse oxazolidinone derivatives [10]. The reaction typically proceeds with good to excellent yields (70-90%) when properly optimized, making it a valuable tool for synthetic chemists.

Carbonylation Strategies

Carbonylation strategies represent a powerful approach to oxazolidinone synthesis that utilizes carbon monoxide as a C1 building block. These methodologies are particularly attractive from both economic and environmental perspectives, as they enable the direct incorporation of carbon monoxide into the oxazolidinone ring system [12] [13].

The most widely employed carbonylation strategy involves the palladium-catalyzed oxidative carbonylation of β-amino alcohols. This reaction proceeds through the formation of a palladium-amino alcohol complex, followed by carbon monoxide insertion and intramolecular cyclization to form the oxazolidinone ring [12]. The reaction typically requires elevated temperatures (100°C) and pressures (20-60 atmospheres) to achieve optimal conversion rates.

Catalyst selection is critical for successful carbonylation reactions. Palladium iodide (PdI₂) in combination with potassium iodide has emerged as one of the most effective catalyst systems, providing high catalytic efficiency with turnover numbers reaching 2000 mol of product per mol of catalyst [12]. The iodide co-catalyst serves multiple roles, including facilitating the formation of the active palladium species and promoting the oxidative addition step.

Optimization of carbonylation conditions requires careful balance of several parameters. The carbon monoxide pressure must be sufficient to ensure adequate CO insertion while avoiding over-pressurization that could lead to safety concerns. The oxygen partial pressure must also be controlled to maintain the oxidative nature of the reaction without causing catalyst decomposition [12]. Solvent selection is important, with methanol being the preferred solvent due to its ability to solubilize the catalyst system and facilitate the reaction.

The use of alternative CO sources has also been explored as a means of improving the practicality of carbonylation reactions. Carbon dioxide can be employed as a CO₂ source when combined with appropriate reducing agents, providing a more environmentally friendly approach to carbonylation [14] [13]. These reactions typically require specialized catalysts and co-reagents but offer the advantage of utilizing a readily available and non-toxic carbon source.

Alternative Cyclization Approaches

Alternative cyclization approaches have been developed to address limitations of traditional oxazolidinone synthesis methods and to provide access to structurally diverse oxazolidinone derivatives. These methodologies often employ novel reagents, catalysts, or reaction conditions to achieve cyclization through non-traditional pathways [15] [16].

One innovative approach involves the use of hypervalent iodine reagents to promote cyclization of appropriately substituted carbamate precursors. This methodology utilizes the unique reactivity of hypervalent iodine compounds to facilitate intramolecular cyclization reactions under mild conditions [16]. The reaction typically proceeds through the formation of an iodonium intermediate, which undergoes nucleophilic attack by the carbamate oxygen to form the oxazolidinone ring.

Acid-catalyzed cyclization methods represent another alternative approach that has shown considerable promise. These reactions typically employ Brønsted acids such as sulfonic acids or Lewis acids to promote cyclization of appropriately functionalized precursors [15]. The acid catalyst serves to activate the electrophilic center and facilitate nucleophilic attack by the heteroatom, resulting in ring closure. These methods often provide advantages in terms of reaction conditions and functional group compatibility.

Enzymatic cyclization approaches have emerged as a particularly attractive alternative due to their high selectivity and mild reaction conditions. These biocatalytic methods utilize engineered enzymes to promote cyclization reactions with excellent enantioselectivity and functional group tolerance [17] [18]. The enzymatic approach is particularly valuable for the synthesis of optically active oxazolidinones, as it can provide access to both enantiomers through the use of complementary enzyme systems.

Base-catalyzed cyclization reactions offer another alternative approach that can be particularly useful for substrates bearing electron-withdrawing groups. These reactions typically employ strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophilic heteroatom and promote cyclization [19]. The base-catalyzed approach can be particularly effective for substrates that are not compatible with acidic conditions or metal catalysts.

Large-Scale Preparation Considerations

Large-scale preparation of (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one requires careful consideration of multiple factors including safety, economics, environmental impact, and product quality. The transition from laboratory-scale to industrial-scale synthesis necessitates comprehensive optimization of reaction conditions, purification procedures, and handling protocols [9] [20].

Safety considerations are paramount in large-scale oxazolidinone synthesis. Many of the reagents employed in these reactions, including strong bases, reducing agents, and organic solvents, present significant hazards that must be carefully managed. The use of automated systems and continuous flow reactors can help mitigate some of these risks by providing better control over reaction conditions and reducing the need for manual handling of hazardous materials [9]. Process safety analysis must be conducted to identify potential hazards and implement appropriate control measures.

Economic factors play a crucial role in determining the viability of large-scale synthesis routes. The cost of raw materials, particularly chiral starting materials such as L-phenylalanine, can represent a significant portion of the overall production cost. Optimization of reaction conditions to maximize yield and minimize waste is therefore essential for economic viability [20]. The recovery and recycling of expensive reagents and catalysts should also be considered as part of the overall economic evaluation.

Environmental considerations are increasingly important in industrial synthesis. The selection of solvents, reagents, and reaction conditions should take into account their environmental impact, including toxicity, biodegradability, and potential for bioaccumulation [21]. Green chemistry principles should be applied wherever possible, including the use of renewable feedstocks, catalytic processes, and environmentally benign solvents.

Quality control and analytical considerations become more complex at large scale due to the need for consistent product quality across multiple batches. Robust analytical methods must be developed and validated to ensure that the product meets specifications for purity, enantiomeric excess, and other critical quality attributes [20]. Process analytical technology (PAT) can be employed to monitor reaction progress and product quality in real-time, enabling rapid adjustment of process conditions if needed.

The development of efficient purification procedures is critical for large-scale synthesis. Crystallization methods are often preferred for large-scale purification due to their simplicity and effectiveness in removing impurities [20]. The optimization of crystallization conditions, including solvent selection, temperature control, and seeding procedures, can significantly impact product purity and yield. Alternative purification methods such as chromatography may be necessary for specific applications but are generally less suitable for large-scale production due to cost and complexity considerations.

Storage and handling considerations become increasingly important at large scale. The stability of the product under various storage conditions must be evaluated to ensure that it maintains its quality throughout its shelf life. Packaging materials must be selected to provide adequate protection against moisture, oxygen, and other environmental factors that could affect product quality [20]. Transportation and logistics considerations must also be factored into the overall production planning.

The scalability of synthetic routes must be carefully evaluated to ensure that laboratory procedures can be successfully translated to large-scale production. This includes consideration of heat transfer limitations, mixing efficiency, and mass transfer effects that may not be significant at laboratory scale but become important at larger scales [9]. Pilot-scale studies are often necessary to identify and address these scale-up challenges before proceeding to full-scale production.

Regulatory compliance represents another important consideration for large-scale synthesis. The production facility must comply with applicable regulations regarding chemical manufacturing, environmental protection, and worker safety. Documentation requirements for pharmaceutical applications may be particularly stringent, requiring detailed validation of analytical methods, process controls, and quality systems [20].

XLogP3

4.8

Dates

Last modified: 08-15-2023

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